(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid
Overview
Description
“(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid” is a chemical compound with the molecular formula C11H8N4O2S1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources. However, related compounds have been synthesized through various methods. For instance, the reaction of 4,5‐dihydro‐3H‐1,2,4‐triazino [5,6‐b]indole‐3‐thion with propargyl bromide, in EtOH at 80°C, produces mono‐propargylated 3‐ (prop‐2‐one‐1‐ylthio)‐5H‐1,2,4‐triazino [5,6‐b]indole2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. However, its molecular formula is C11H8N4O2S1, which provides some insight into its structure.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. However, related compounds have been involved in various chemical reactions. For example, the reaction of 4,5‐dihydro‐3H‐1,2,4‐triazino [5,6‐b]indole‐3‐thion with propargyl bromide produces mono‐propargylated 3‐ (prop‐2‐one‐1‐ylthio)‐5H‐1,2,4‐triazino [5,6‐b]indole2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the available resources. However, its molecular formula is C11H8N4O2S1, and its molecular weight is 260.27 g/mol1.Scientific Research Applications
Synthesis and Chemical Behavior
- Voltammetric Behavior and Biocidal Effect : Compounds related to (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid have been synthesized and studied for their redox characteristics. They are used as chelating agents for the voltammetric determination of mercuric(II) ions and as molluscicidal agents against Biomophalaria Alexandrina Snails, responsible for Bilharziasis (Makki, Abdel-Rahman, & El-Shahawi, 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Various derivatives of (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid have been synthesized and shown to possess promising antimicrobial properties. These compounds were tested against different bacterial strains, demonstrating significant bioactivity (Ali, Al Harthi, Saad, & Amin, 2016).
Green Chemical Synthesis
- Eco-Friendly Synthesis Approaches : Research has explored the green chemical synthesis of derivatives related to this compound, emphasizing the use of aqueous media and microwave irradiation. These methods are noted for their operational simplicity, environmentally friendly conditions, and high efficiency (Sachdeva, Dwivedi, Singh, & Sharm, 2012).
Antibacterial Activity
- Synthesis of Derivatives with Antibacterial Properties : Novel derivatives of this compound have shown promising antibacterial activity, particularly against various strains. The synthesis methods and the bioactivity of these compounds highlight their potential in antibacterial applications (Bawazir & Alnajjar, 2020).
Synthesis and Characterization
- Novel Synthesis and Characterization : Research has been conducted on the synthesis of various derivatives, involving reactions with different reagents. These studies include detailed characterization using spectral data, emphasizing the versatility of (3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid in synthesizing a wide range of compounds (Younes, Abbas, & Metwally, 1987).
Anticonvulsant Evaluation
- Exploring Anticonvulsant Agents : A series of indole C-3 substituted derivatives related to this compound were synthesized and evaluated for their anticonvulsant properties. Some derivatives showed significant activity, indicating potential applications in the development of anticonvulsant drugs (Ahuja & Siddiqui, 2014).
Anticancer Potential
- Potential Anticancer Activity : Novel derivatives containing the triazine nucleus have been synthesized and showed moderate anticancer activity against various human cancer cell lines. This research opens avenues for the development of new anticancer agents (Sławiński, Grzonek, Żołnowska, & Kawiak, 2015).
Microbiological Activity
- Evaluation of Microbiological Activity : Novel spiro heterocycles containing the triazine nucleus have been synthesized and tested for their microbiological activity. These compounds demonstrated inhibitory action against various microorganisms, indicating their potential use in antimicrobial applications (Dabholkar & Ravi, 2010).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the available resources. However, it is important to note that this compound is not intended for human or veterinary use1.
Future Directions
The future directions for the study and application of this compound are not detailed in the available resources. However, related compounds have been studied for their wide range of biological activities, which suggests potential future directions for this compound3.
Please note that this analysis is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDWJXBUZDEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167920 | |
Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645185 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid | |
CAS RN |
309283-89-4 | |
Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=309283-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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